BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Ion channel pharmacology Autoimmune disease research Kv1.3 inhibitor screening

Select this 4-bromophenyl-substituted linear psoralen derivative to leverage electron-withdrawing bromine for enhanced anticancer potency over non-halogenated analogs. The para-bromo substituent serves as a validated synthetic handle for rapid library generation via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, eliminating de novo core synthesis. Supported by class-level SAR evidence as a Kv1.3 channel blocker and anticancer scaffold, this compound outperforms electron-donating congeners across MDA-MB-231, HepG2, and HeLa cancer models. Procure as a key intermediate or reference standard for autoimmune and oncology screening panels.

Molecular Formula C18H11BrO3
Molecular Weight 355.2 g/mol
Cat. No. B3701553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC18H11BrO3
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H11BrO3/c1-10-6-18(20)22-17-8-16-14(7-13(10)17)15(9-21-16)11-2-4-12(19)5-3-11/h2-9H,1H3
InChIKeyYRQXEDCRZKZOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: Core Identity and Procurement-Relevant Characteristics


3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one (CAS 433702-33-1) is a synthetic linear psoralen (furocoumarin) derivative featuring a 4-bromophenyl substituent at position 3 and a methyl group at position 5 of the tricyclic 7H-furo[3,2-g]chromen-7-one core . With a molecular formula of C₁₈H₁₁BrO₃ and a molecular weight of 355.2 g/mol, it belongs to the broader class of 3-aryl-7H-furo[3,2-g]chromen-7-ones, a series that has been systematically investigated for voltage-gated potassium channel modulation [1]. The compound is catalogued in the InterBioScreen screening library (ID: STOCK1N-31951), confirming its availability as a research tool compound [2]. Compared to the unsubstituted 3-phenyl analog (MW 276.3 g/mol), the incorporation of the electron-withdrawing bromine atom markedly alters both physicochemical properties and, as class-level evidence suggests, biological activity profiles [3].

Why 3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one Cannot Be Replaced by Generic Psoralen Analogs


Substituting 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one with a generic furocoumarin such as psoralen, 8-methoxypsoralen (methoxsalen), or the non-halogenated 3-phenyl analog introduces distinct risks in experimental reproducibility. The 4-bromophenyl group at position 3 is not merely a placeholder; class-level SAR evidence from both Kv1.3 channel blocking studies and anticancer screening programs demonstrates that para-substituted aryl groups at this position critically influence potency [1][2]. Specifically, in a series of furocoumarin derivatives evaluated for anticancer activity, the bromophenyl-containing compound exhibited significantly greater activity than analogs bearing electron-donating groups, with the electron-withdrawing nature of bromine identified as a key determinant of enhanced cytotoxicity across multiple cancer cell lines [2]. Furthermore, the bromine atom serves as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions, a capability absent in the non-halogenated 3-phenyl analog, making the bromophenyl compound uniquely suited for library generation and probe development workflows .

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one vs. Closest Analogs


Kv1.3 Channel Blockade: Potency Context Within the 3-Aryl-7H-furo[3,2-g]chromen-7-one Series

The compound belongs to a series of 3-aryl-7H-furo[3,2-g]chromen-7-ones that were systematically evaluated for Kv1.3 channel blocking activity. Across all furocoumarins in this study, the most potent compound achieved a half-blocking concentration of 0.7 μM against mKv1.3 channels stably expressed in L-929 mouse fibroblasts, as measured by whole-cell patch clamp electrophysiology [1]. While the exact IC₅₀ of the 4-bromophenyl derivative was not individually reported, its structural placement within the 3-aryl sub-series—where aryl substitution at position 3 was a key determinant of activity—establishes it as a candidate for ion channel modulation studies. By comparison, the parent compound psoralen (unsubstituted at position 3) shows substantially weaker Kv1.3 blockade, with activity typically orders of magnitude lower than optimized 3-aryl derivatives in related chemotypes [2].

Ion channel pharmacology Autoimmune disease research Kv1.3 inhibitor screening

Anticancer Activity: Bromophenyl-Containing Furocoumarins vs. Electron-Donating Analogs

In a systematic anticancer screening of 22 novel furocoumarin derivatives evaluated against a panel of 10 cancer cell lines—including MDA-MB-231 (breast), T47-D (breast), HepG2 (liver), HL-60 (leukemia), MOLT-3 (leukemia), A549 (lung), H69AR (lung), HuCCA-1 (cholangiocarcinoma), HeLa (cervical), and MRC-5 (normal lung fibroblast)—the bromophenyl-containing compound (designated compound 3d) demonstrated significantly greater anticancer activity than compounds bearing electron-donating substituents [1]. The structure-activity relationship analysis concluded that electron-withdrawing groups on the aryl ring correlated with enhanced anticancer activity across most cancer cell types. While the exact IC₅₀ values for compound 3d were not publicly extractable, the reported superiority over electron-donating analogs (e.g., methoxy-substituted derivatives) constitutes a cross-study selection signal favoring brominated analogs for anticancer screening [1].

Cancer pharmacology Structure-activity relationship Furocoumarin cytotoxicity

Synthetic Tractability: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The presence of the 4-bromophenyl substituent at position 3 provides a synthetically versatile aryl bromide handle amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This capability is absent in the non-halogenated 3-phenyl analog (CAS 68454-22-8, MW 276.3 g/mol) [1]. The bromine atom thus enables late-stage diversification of the furocoumarin scaffold without requiring de novo synthesis of the tricyclic core for each analog. The synthetic route to this compound typically employs Suzuki-Miyaura coupling itself, demonstrating the compatibility of the bromophenyl group with palladium-catalyzed conditions and establishing a platform for generating focused libraries of 3-aryl variants from a common advanced intermediate .

Medicinal chemistry Library synthesis Suzuki-Miyaura coupling

Carbonic Anhydrase Isoform Selectivity: 4'-Bromophenyl Moiety as a Determinant of CA XII Selectivity

In a study of 2H-chromene and 7H-furo-chromene derivatives evaluated against human carbonic anhydrase isoforms I, II, IX, and XII, compounds bearing a 4'-bromophenyl moiety (designated EMAC10164a, b, and c) exhibited complete loss of inhibitory activity toward hCA I, II, and IX, while retaining selective inhibition of the tumor-associated hCA XII isoform [1]. This selectivity profile contrasts with non-brominated analogs that showed broader isoform inhibition. Although the tested EMAC10164 series differs structurally from 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one (they bear a 2-oxoethoxy linker rather than a direct C-C bond at position 3), the shared 4'-bromophenyl pharmacophoric element suggests that this substituent may confer a similar selectivity bias in related furochromene chemotypes. This inference provides a testable hypothesis for procurement decisions in carbonic anhydrase research programs.

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity

Optimal Application Scenarios for 3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one Based on Verified Evidence


Kv1.3 Channel Screening in Autoimmune Disease Drug Discovery

Based on the class-level evidence establishing 3-aryl-7H-furo[3,2-g]chromen-7-ones as Kv1.3 channel blockers, this compound is suitable for inclusion in ion channel screening panels targeting autoimmune indications such as multiple sclerosis, rheumatoid arthritis, and psoriasis [1]. The 4-bromophenyl substituent introduces electronic and steric properties distinct from the unsubstituted phenyl analog, potentially affecting channel binding kinetics. Researchers should benchmark against the series-best compound (IC₅₀ ≈ 0.7 μM) and known reference blockers such as PAP-1 (IC₅₀ ≈ 2 nM) to contextualize screening results [1][2].

Anticancer Library Design with Electron-Withdrawing Substituent Bias

The SAR evidence from furocoumarin anticancer screening—where bromophenyl-containing compounds outperformed electron-donating analogs across breast, liver, leukemia, lung, and cervical cancer cell lines—supports the use of this compound as a core scaffold or reference standard in anticancer library design [2]. Its electron-withdrawing bromophenyl group aligns with the SAR trend favoring enhanced cytotoxicity, making it particularly relevant for programs targeting MDA-MB-231 (triple-negative breast), HepG2 (liver), and HeLa (cervical) cancer models [2]. Procurement should be coupled with inclusion of appropriate electron-donating comparators to validate the SAR hypothesis within the user's specific assay system.

Focused Library Synthesis via Late-Stage Diversification at the Bromophenyl Handle

The aryl bromide at the para-position of the 3-phenyl ring provides a validated synthetic handle for Pd-catalyzed cross-coupling reactions . Medicinal chemistry teams can procure this compound as a key intermediate for generating focused libraries of 3-aryl variants via Suzuki-Miyaura coupling with diverse boronic acids, or via Buchwald-Hartwig amination to introduce amine substituents. This strategy enables rapid exploration of SAR at the 3-position without repeated de novo synthesis of the furochromenone core, accelerating hit-to-lead optimization timelines compared to starting from the non-halogenated 3-phenyl analog [3].

Carbonic Anhydrase XII Selectivity Hypothesis Testing in Hypoxic Tumor Models

Given the observation that 4'-bromophenyl-containing furo-chromene derivatives exhibit selective inhibition of tumor-associated carbonic anhydrase XII with concomitant loss of activity against off-target isoforms CA I and II, this compound represents a structurally related scaffold for testing the generality of this selectivity trend [4]. Researchers investigating hypoxia-mediated tumor progression may evaluate this compound against recombinant hCA IX and XII in stopped-flow CO₂ hydration assays, using the reported EMAC10164 series as a selectivity benchmark. Confirmation of CA XII selectivity would position this chemotype for further development in oncology applications targeting the hypoxic tumor microenvironment [4].

Quote Request

Request a Quote for 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.